molecular formula C₂₄H₃₂O₄ B1158059 7β-Hydroxymethyl Drospirenone

7β-Hydroxymethyl Drospirenone

Cat. No.: B1158059
M. Wt: 384.51
Attention: For research use only. Not for human or veterinary use.
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Description

7β-Hydroxymethyl Drospirenone, also known as Drospirenone EP Impurity B, is a fully characterized chemical compound supplied as a reference standard for research use only. This standard is critical for analytical method development, validation, and quality control (QC) during the synthesis and formulation stages of pharmaceutical development . It provides essential traceability and compliance for pharmacopeial standards such as those from the USP or EP, ensuring the quality and consistency of the active pharmaceutical ingredient (API) Drospirenone . Drospirenone is a unique synthetic progestogen with a pharmacological profile very similar to endogenous progesterone . It is known for its anti-mineralocorticoid and anti-androgenic properties, which are key areas of investigation in the development of hormonal therapies . As a well-defined impurity standard, this compound enables researchers to monitor and control the quality of drug products containing Drospirenone, contributing to the safety and efficacy of final pharmaceutical formulations.

Properties

Molecular Formula

C₂₄H₃₂O₄

Molecular Weight

384.51

Synonyms

7β-(Hydroxymethyl)-15β,16β-methylene-3-oxo-17α-pregn-4-ene-21,17-carbolactone; 

Origin of Product

United States

Scientific Research Applications

Pharmacological Properties

7β-Hydroxymethyl Drospirenone exhibits several pharmacological properties that make it a candidate for various therapeutic applications:

  • Progestogenic Activity : It acts as a progestin, influencing the menstrual cycle and supporting pregnancy.
  • Antiandrogenic Effects : Similar to its parent compound, it may inhibit androgen activity, making it useful in treating conditions like acne and hirsutism.
  • Mineralocorticoid Receptor Antagonism : It has diuretic properties by blocking aldosterone receptors, which can help manage fluid retention in certain conditions.

Contraceptive Use

This compound is primarily studied for its role in oral contraceptives. It is often combined with estrogen to enhance efficacy and reduce side effects associated with hormonal contraception. Clinical trials have demonstrated its effectiveness in preventing pregnancy while managing symptoms related to premenstrual dysphoric disorder (PMDD) and moderate acne vulgaris .

Study Participants Dosage Outcomes
Multicenter Trial on PMDD450 womenDrospirenone 3 mg + Ethinyl Estradiol 20 µgSignificant reduction in PMDD symptoms (P < .001)
Efficacy StudyVariousDrospirenone + Estrogen combinationsEffective in preventing pregnancy with additional benefits for acne treatment

Management of Menstrual Disorders

The compound has been investigated for its potential to treat various menstrual disorders, including dysmenorrhea (painful periods) and irregular menstrual cycles. Its progestogenic effects can help regulate the menstrual cycle and alleviate symptoms associated with these conditions.

Endocrine Disorders

Due to its antiandrogenic properties, this compound may be beneficial in treating endocrine disorders characterized by excessive androgen levels, such as polycystic ovary syndrome (PCOS). Studies suggest that it can help reduce symptoms like hirsutism and acne in women with PCOS .

Case Study 1: Treatment of PMDD

A randomized clinical trial involving 450 women assessed the efficacy of a low-dose oral contraceptive containing this compound. Results indicated a significant decrease in mood-related symptoms associated with PMDD compared to placebo, highlighting its potential as a therapeutic option for this condition .

Case Study 2: Acne Management

In another study focusing on acne treatment, participants using an oral contraceptive containing Drospirenone reported improved skin conditions after three months of treatment. The antiandrogenic effects of the compound were credited for the observed improvements .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying 7β-Hydroxymethyl Drospirenone in pharmaceutical formulations?

  • Methodology : Reverse-phase high-performance liquid chromatography (HPLC) with UV detection is widely used. Key parameters include:

  • Mobile phase : A gradient of water (Solution A) and acetonitrile (Solution B) adjusted for optimal peak resolution .
  • Sample preparation : Dissolve the compound in a 1:1 mixture of water and acetonitrile, with precise dilution to achieve concentrations of ~2 mg/mL for standards .
  • System suitability : Ensure retention time and spectral consistency (e.g., UV absorption at 240–250 nm) match reference standards .

Q. How is this compound structurally characterized to confirm identity and purity?

  • Approach : Combine spectroscopic and chromatographic techniques:

  • NMR and MS : Confirm the lactone structure and hydroxymethyl substitution at the 7β position .
  • Specific optical rotation : Validate enantiomeric purity using polarimetry, with typical ranges of +30° to +35° (in chloroform) .
  • Chromatographic retention time : Compare with USP reference standards under identical HPLC conditions .

Q. What strategies are employed to synthesize and purify this compound at the laboratory scale?

  • Synthesis : Start with Drospirenone and introduce the hydroxymethyl group via regioselective oxidation or enzymatic modification.
  • Purification : Use recrystallization in dimethylformamide (DMF) or acetonitrile to remove co-eluting impurities (e.g., 1,2-dimethoxyethane residues) .
  • Purity criteria : Limit residual solvents to <0.1% (w/w) and heavy metals (e.g., Pb, Cd) to <10 ppm .

Advanced Research Questions

Q. How do solvent choice and chromatographic parameters influence the resolution of this compound from co-eluting impurities?

  • Experimental design :

  • Solvent optimization : Test binary mixtures (e.g., water-acetonitrile vs. methanol-tetrahydrofuran) to reduce peak tailing .
  • Column selection : Compare C18 and phenyl-hexyl stationary phases for selectivity toward polar metabolites .
  • Data analysis : Calculate resolution (Rs) and theoretical plates (N) to quantify separation efficiency. Adjust injection volumes (e.g., 10–20 µL) to avoid column overload .

Q. What metabolic pathways and stability profiles are observed for this compound under physiological conditions?

  • In vitro models : Incubate the compound with liver microsomes or hepatocytes to identify Phase I/II metabolites (e.g., glucuronidation at the hydroxymethyl group) .
  • Stress testing : Expose to acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions to assess degradation kinetics. Monitor degradation products via LC-MS/MS .

Q. How can researchers resolve discrepancies in purity assessments between different analytical batches?

  • Root-cause analysis :

  • Impurity profiling : Quantify known impurities (e.g., 1-fluoronaphthalene, residual thiophene derivatives) using GC-MS with headspace sampling .
  • Method validation : Replicate assays across multiple laboratories to identify variability in mobile phase preparation or column aging .
  • Statistical tools : Apply ANOVA to batch data and establish acceptance criteria for between-batch variability (e.g., RSD <2%) .

Q. What comparative efficacy data exist between this compound and other drospirenone derivatives in preclinical models?

  • Study design :

  • In vivo models : Compare pharmacokinetic parameters (Cₘₐₓ, AUC) in rodent studies using equimolar doses .
  • Receptor binding assays : Measure affinity for progesterone and mineralocorticoid receptors to correlate structural modifications with activity .

Q. How are advanced impurity profiling techniques applied to ensure compliance with pharmacopeial standards?

  • Techniques :

  • GC-FID for volatile impurities : Quantify residual solvents (e.g., dimethylformamide) with detection limits of 0.01% (v/v) .
  • ICP-MS for heavy metals : Validate methods for Pb, As, and Hg at sub-ppm levels using standard addition .
  • Forced degradation studies : Identify unknown impurities under accelerated stability conditions (40°C/75% RH) and update pharmacopeial monographs accordingly .

Methodological Considerations

  • Data contradiction : When spectral or chromatographic data conflict with literature, cross-validate using orthogonal methods (e.g., NMR vs. X-ray crystallography) .
  • Ethical compliance : Adhere to USP guidelines for animal/human studies when extrapolating preclinical data to clinical scenarios .

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